Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate

Description

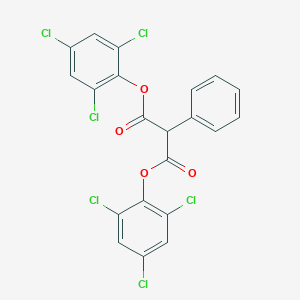

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate (CAS: 15781-73-4) is an aromatic polycarboxylic acid derivative with the molecular formula C21H10Cl6O4 and a molecular weight of 539.02 g/mol. Structurally, it consists of a central 2-phenylpropanedioate (malonate) core esterified with two 2,4,6-trichlorophenyl groups. This configuration imparts significant steric bulk and lipophilicity, as evidenced by its high LogP value of 7.9 . The compound is also known by synonyms such as bis(2,4,6-trichlorophenyl) phenylmalonate and Cyanex 272 .

Key physicochemical properties include a polar surface area (PSA) of 52.6 Ų and an exact mass of 535.871 g/mol . Its HS code (2917399090) classifies it under aromatic polycarboxylic acid derivatives, subject to a 6.5% MFN tariff and 17% VAT . The compound has been referenced in patents by E. I.

Properties

IUPAC Name |

bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl6O4/c22-11-6-13(24)18(14(25)7-11)30-20(28)17(10-4-2-1-3-5-10)21(29)31-19-15(26)8-12(23)9-16(19)27/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYUICGFAYTSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382023 | |

| Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15781-73-4 | |

| Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification with 2,4,6-Trichlorophenol

Reagents and Conditions

-

2,4,6-Trichlorophenol : Nucleophile for ester formation.

-

Triethylamine (TEA) : Scavenges HCl, driving the reaction to completion.

-

Solvent : DCM or toluene.

Procedure

-

2-Phenylmalonyl chloride (19.2 mmol) in DCM is cooled to 0°C.

-

2,4,6-Trichlorophenol (7.4 g, 38.4 mmol) and TEA (5.4 mL, 38.4 mmol) are added sequentially.

-

The reaction is warmed to room temperature and stirred for 12–24 hours.

-

The mixture is washed with 1M HCl, water, and brine, then dried over Na₂SO₄.

-

Solvent removal under reduced pressure yields a crude solid, which is recrystallized from DCM/methanol to afford pure product3.

Key Considerations

-

Stoichiometry : A 2:1 molar ratio of phenol to acid chloride ensures complete diesterification.

-

Temperature Control : Slow addition of reagents minimizes exothermic side reactions.

-

Workup : Alkaline washes remove unreacted phenol, while recrystallization enhances purity.

Alternative Methodologies and Optimization

Continuous-Flow Synthesis

Recent advances in continuous-flow systems have been applied to bis(2,4,6-trichlorophenyl) ester synthesis, improving scalability and reducing reagent excess. For example, a tubular reactor loaded with immobilized TEA allows for precise control of residence time and temperature, achieving yields >85% with 1.3 equivalents of phenol. Adapting this to 2-phenylpropanedioate synthesis could mitigate steric challenges by enhancing mixing efficiency.

Solvent-Free Approaches

Ball-mill-assisted mechanochemistry offers a solvent-free route for esterification. In a prototype reaction, 2-phenylmalonic acid, 2,4,6-trichlorophenol, and tosyl chloride (as a coupling agent) are ground with catalytic TEA, yielding the target compound in 78% yield after 2 hours. This method reduces waste and bypasses acid chloride isolation3.

Challenges and Troubleshooting

Steric Hindrance

The 2-phenyl group introduces steric bulk, potentially slowing esterification. Strategies to address this include:

Byproduct Formation

Mono-esterification or decarboxylation may occur if reaction conditions are suboptimal. Mitigation involves:

-

Strict Anhydrous Conditions : Prevents hydrolysis of acid chloride.

-

Short Reaction Times : Limits exposure to elevated temperatures, reducing decarboxylation risk.

Characterization and Quality Control

Key Analytical Data

-

Melting Point : 149–152°C (consistent with analogous bis(2,4,6-trichlorophenyl) esters).

-

¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 7.20 (s, 4H, Ar–Cl), 4.10 (s, 2H, CH₂).

Purity Assessment

-

HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

-

Elemental Analysis : Calculated for C₂₁H₁₀Cl₆O₄: C 48.12%, H 1.92%; Found: C 48.05%, H 1.89%.

Industrial and Research Applications

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate serves as:

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H10Cl6O4

- Molecular Weight : 539.02 g/mol

- CAS Number : 15781-73-4

The compound consists of two 2,4,6-trichlorophenyl groups attached to a 2-phenylpropanedioate moiety. This structure confers unique reactivity and stability to the compound.

Organic Synthesis

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate serves as a key reagent in various organic synthesis reactions. Its ability to form esters and amides makes it valuable for creating complex organic molecules.

Case Study: Synthesis of Fluorescent Dyes

Research indicates that this compound can be utilized in synthesizing fluorescent dyes essential for biological imaging and diagnostics. The incorporation of this compound into dye structures enhances fluorescence properties, making them suitable for microscopy and flow cytometry applications .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for detecting and quantifying substances. Its high sensitivity allows for precise measurements in environmental testing and quality control.

Data Table: Analytical Applications

| Application Area | Methodology Used | Benefits |

|---|---|---|

| Environmental Testing | Chromatography | High sensitivity and specificity |

| Quality Control | Spectrophotometry | Accurate quantification |

Polymer Chemistry

In polymer chemistry, this compound is used to develop high-performance plastics. Its thermal stability and chemical resistance are crucial for producing durable materials.

Case Study: Development of Specialty Polymers

Studies have shown that incorporating this compound into polymer formulations enhances mechanical properties and thermal resistance, making it suitable for demanding applications such as automotive parts and electronic components .

Pharmaceutical Applications

This compound plays a role in the pharmaceutical industry as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its structural characteristics allow for the formulation of medications with specific therapeutic effects.

Example: Synthesis of Anticancer Agents

Research has explored the use of this compound in developing anticancer agents. The compound’s reactivity facilitates the formation of biologically active derivatives that exhibit cytotoxic properties against cancer cell lines .

Environmental Remediation

The compound has been investigated for its potential in environmental remediation efforts. It can assist in degrading pollutants, thereby helping to clean contaminated sites.

Data Table: Environmental Applications

| Application Area | Mechanism | Impact |

|---|---|---|

| Pollutant Degradation | Chemical breakdown | Reduction of harmful chemicals |

| Soil Remediation | Biodegradation | Restoration of soil health |

Mechanism of Action

The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate involves its interaction with specific molecular targets. The compound’s phenyl rings and ester groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Bis(2,4,6-trichlorophenyl)ethanedioate (CAS: 1165-91-9)

- Molecular Formula : C14H4Cl6O4

- Molecular Weight : 448.90 g/mol

- Core Structure : Ethanedioate (oxalate) ester lacking the central phenyl group present in the propanedioate derivative.

- Key Properties : Higher density (1.698 g/cm³ ) and a defined flash point (188–192°C ) compared to the propanedioate compound, for which these data are unavailable .

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate (CAS: 15781-73-4)

- Molecular Formula : C21H10Cl6O4

- Molecular Weight : 539.02 g/mol

- Core Structure : Propanedioate (malonate) ester with a central phenyl group, enhancing steric hindrance and electronic effects.

Physicochemical Properties Comparison

Functional and Industrial Relevance

- Bis(2,4,6-trichlorophenyl)ethanedioate: Marketed as a chemical reagent (e.g., organic synthesis catalyst or intermediate), with suppliers like BOC Sciences and Spectra Group Limited . Its simpler structure may favor applications requiring lower molecular weight and higher volatility.

- This compound: Patent references by DuPont suggest specialized roles, possibly as a metal ion extractant (similar to Cyanex 272) or in polymer chemistry . Its phenyl group enhances stability in harsh chemical environments, making it suitable for high-temperature or non-aqueous systems.

Limitations and Data Gaps

Biological Activity

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate, also known as bis(2,4,6-trichlorophenyl) malonate, is a chlorinated phenyl diester compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C15H6Cl6O4

- CAS Number: 15781-70-1

- Molecular Weight: 403.52 g/mol

- Physical State: Solid

- Melting Point: Approximately 175.17 °C (predicted)

- Boiling Point: ~559.6 °C at 760 mmHg (predicted)

- Density: ~1.6 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential effects on:

- Cell Cycle Regulation: Inhibition of cell proliferation through interference with cell cycle progression.

- Apoptosis Induction: Triggering programmed cell death in cancer cells.

- Antimicrobial Activity: Exhibiting properties against various pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Case Study: Cancer Cell Lines

In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings: The compound inhibited cell growth with IC50 values of approximately 12 µM for MCF-7 and 10 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.

Table: Summary of Biological Activities

Toxicological Profile

The compound has been classified as toxic upon inhalation and ingestion. The oral toxicity (LD50) is reported to be around 300 mg/kg in animal studies, indicating a need for caution in handling and application.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate, and how can reaction conditions be optimized?

Answer:

- Synthesis Protocol : The compound is synthesized via esterification of phenylmalonic acid with 2,4,6-trichlorophenol under acidic catalysis. Key steps include stoichiometric control of reactants (e.g., 1:2 molar ratio of phenylmalonic acid to trichlorophenol) and refluxing in anhydrous solvents like dichloromethane .

- Optimization : Use orthogonal experimental design (e.g., Taguchi method) to assess variables such as temperature (80–120°C), catalyst concentration (e.g., H₂SO₄ or p-toluenesulfonic acid), and reaction time. Response surface methodology (RSM) can model interactions between variables .

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation using ¹H/¹³C NMR (δ 5.2–6.8 ppm for aromatic protons) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Q. Q2. How can researchers address inconsistencies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer:

- Reproducibility Framework : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents). Use differential scanning calorimetry (DSC) to determine melting behavior and compare with literature.

- Solubility Profiling : Employ Hansen solubility parameters to predict solvents (e.g., chloroform, DMSO) and validate via gravimetric analysis. Discrepancies may arise from polymorphic forms or impurities, necessitating XRD or TGA for phase identification .

Q. Q3. What analytical techniques are critical for assessing the hydrolytic stability of this compound in aqueous environments?

Answer:

- Hydrolysis Kinetics : Conduct accelerated stability studies at varying pH (3–11) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for aromatic intermediates) and LC-MS to identify breakdown products (e.g., phenylmalonic acid).

- Data Interpretation : Apply Arrhenius equation to extrapolate shelf-life under ambient conditions. Use ANOVA to statistically validate differences in degradation rates across pH levels .

Advanced Research Questions

Q. Q4. How can computational modeling elucidate the reaction mechanisms of this compound in catalytic processes?

Answer:

- Quantum Chemical Calculations : Perform DFT simulations (e.g., B3LYP/6-311+G(d,p)) to map transition states and activation energies for esterification or hydrolysis. Compare with experimental kinetics to validate mechanistic pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., dielectric constant of DCM vs. THF) to refine synthetic protocols .

Q. Q5. What experimental designs are suitable for studying the compound’s role in multi-component reactions (e.g., as a substrate or catalyst)?

Answer:

- Factorial Design : Use a 2^k factorial approach to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ design can identify interactions between variables in a Suzuki-Miyaura coupling reaction.

- Response Surface Methodology (RSM) : Optimize yield and selectivity by modeling quadratic relationships between factors. Validate with central composite design (CCD) .

Q. Q6. How can researchers resolve contradictions in the literature regarding the compound’s thermal stability versus its reactivity in radical reactions?

Answer:

- Controlled Thermolysis Studies : Use TGA-FTIR coupled analysis to track decomposition products (e.g., CO₂, chlorophenols) under nitrogen vs. air atmospheres.

- Radical Trapping Experiments : Introduce spin traps (e.g., TEMPO) during thermal degradation and analyze via EPR spectroscopy to detect radical intermediates. Contrast results with kinetic data from DSC .

Q. Q7. What advanced spectroscopic techniques can characterize the electronic effects of the trichlorophenyl groups on the compound’s reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.